molecular formula C6H9ClN2 B12844200 4-(Chloromethyl)-1,5-dimethyl-1H-imidazole

4-(Chloromethyl)-1,5-dimethyl-1H-imidazole

Cat. No.: B12844200
M. Wt: 144.60 g/mol
InChI Key: DNBZKGXAXZJBER-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1,5-dimethyl-1H-imidazole is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a chloromethyl group at the 4-position and two methyl groups at the 1 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-1,5-dimethyl-1H-imidazole typically involves the chloromethylation of 1,5-dimethylimidazole. One common method includes the reaction of 1,5-dimethylimidazole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the imidazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-(Chloromethyl)-1,5-dimethyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products:

  • Substitution reactions yield various substituted imidazoles.
  • Oxidation reactions produce imidazole derivatives with oxidized functional groups.
  • Reduction reactions result in the formation of methyl-substituted imidazoles.

Scientific Research Applications

4-(Chloromethyl)-1,5-dimethyl-1H-imidazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1,5-dimethyl-1H-imidazole involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity . This interaction can disrupt normal cellular processes, making the compound useful in studying enzyme inhibition and protein function.

Comparison with Similar Compounds

  • 4-(Bromomethyl)-1,5-dimethyl-1H-imidazole
  • 4-(Hydroxymethyl)-1,5-dimethyl-1H-imidazole
  • 4-(Methoxymethyl)-1,5-dimethyl-1H-imidazole

Comparison:

Properties

Molecular Formula

C6H9ClN2

Molecular Weight

144.60 g/mol

IUPAC Name

4-(chloromethyl)-1,5-dimethylimidazole

InChI

InChI=1S/C6H9ClN2/c1-5-6(3-7)8-4-9(5)2/h4H,3H2,1-2H3

InChI Key

DNBZKGXAXZJBER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1C)CCl

Origin of Product

United States

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